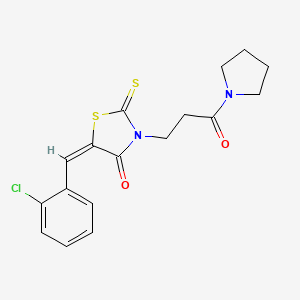
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17ClN2O2S2 and its molecular weight is 380.91. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
- Synthesis and in vivo Anticancer Effects : A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives and their anticancer and antiangiogenic effects in a mouse model, demonstrating significant reduction in tumor volume and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Photophysical Properties and Viscosity
- Novel d-π-A Chromophores : Research on novel d-π-A type chromophores, including thioxothiazolidin-4-one derivatives, highlighted their absorption and emission properties, and studied their intramolecular charge transfer characteristics and viscosity-induced emission (Jachak et al., 2021).
Crystal Structure Analysis
- X-Ray Diffraction and Computational Studies : The crystal structure and theoretical investigations of a thiazolidin-4-one derivative were characterized, showing good agreement between computed and experimental geometrical parameters, and revealing intra- and intermolecular contacts (Khelloul et al., 2016).
Antimicrobial Activity
- Rhodanine-3-acetic acid Derivatives : A study synthesized various thioxothiazolidin-4-one based derivatives, demonstrating significant antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Conformational Studies
- Arylidene-imidazolone Derivatives : Research on the conformation of arylidene-imidazolone derivatives, including thioxothiazolidin-4-one compounds, provided insights into their crystal structures and molecular interactions (Żesławska et al., 2018).
Synthesis and Antifungal Activity
- Spiro-oxindole Derivatives : This study synthesized polycyclic heterocycles containing spirooxindole, pyrrolidine, and thioxothiazolidin-4-one rings, which showed better antimicrobial and antifungal activity than standard treatments (Barakat et al., 2018).
Trypanocidal and Anticancer Activity
- 5-Enamine-4-thiazolidinone Derivatives : Novel thiazolidinone derivatives were synthesized and evaluated for their trypanocidal and anticancer activities, showing significant effects against Trypanosoma brucei and various human tumor cell lines (Holota et al., 2019).
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-13-6-2-1-5-12(13)11-14-16(22)20(17(23)24-14)10-7-15(21)19-8-3-4-9-19/h1-2,5-6,11H,3-4,7-10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCZMZAZWCORC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)

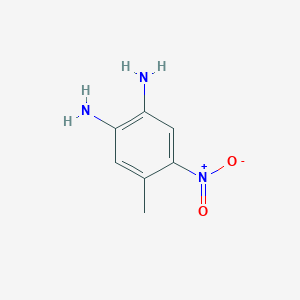
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
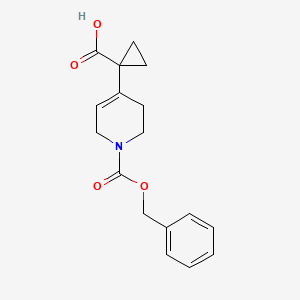
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

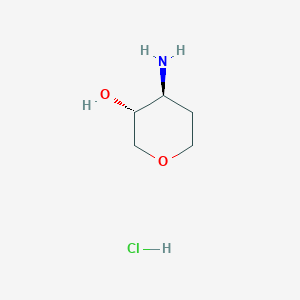
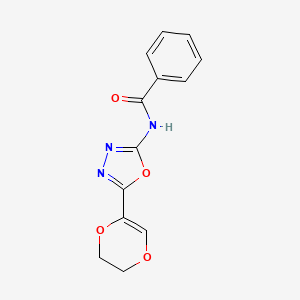
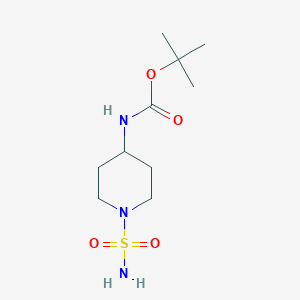
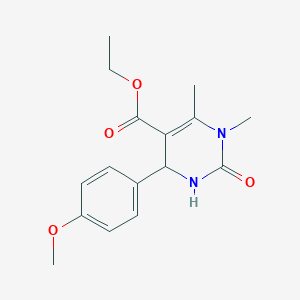
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)